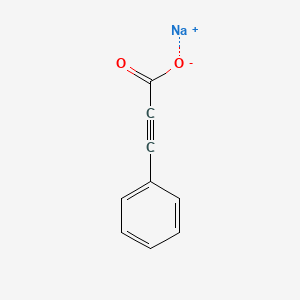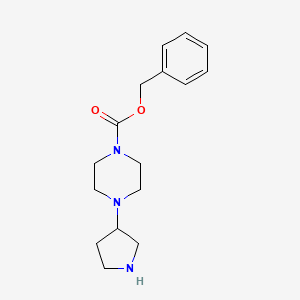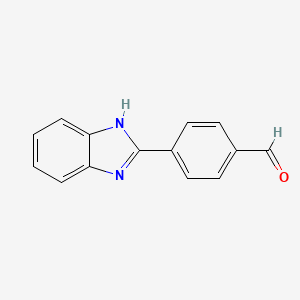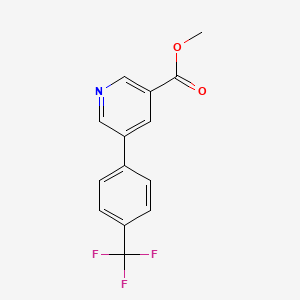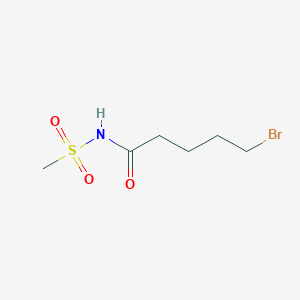![molecular formula C9H10N2O B1629399 (5-Methylbenzo[d]oxazol-2-yl)methanamine CAS No. 944897-59-0](/img/structure/B1629399.png)
(5-Methylbenzo[d]oxazol-2-yl)methanamine
Overview
Description
(5-Methylbenzo[d]oxazol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities of Quinoline Derivatives
- A study by Thomas et al. (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety and evaluated them for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Photoluminescent Properties of Platinum(II) Complexes
- Research by Tenne et al. (2015) involved the synthesis and characterization of platinum(II) NHC complexes with specific ligands, showing strong emission properties at room temperature. This study contributes to the development of materials with potential applications in optoelectronics and photonics (Tenne, Metz, Wagenblast, Münster, & Strassner, 2015).
Synthesis and Evaluation of Anticancer and Antimicrobial Agents
- Katariya et al. (2021) embarked on synthesizing novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines and exhibited promising results. Furthermore, the compounds showed significant antibacterial and antifungal activities, suggesting potential for overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Fungicidal Activity of Novel Compounds
- A study by Yang et al. (2017) developed a series of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues and tested them for fungicidal activity. Several compounds exhibited moderate to high activities against eight phytopathogenic fungi, highlighting their potential as fungicides for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
Mechanism of Action
Target of Action
Similar compounds such as n-methylbenzo[d]oxazol-2-amine have shown anthelmintic activity .
Mode of Action
It’s worth noting that related compounds have demonstrated significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that (5-Methylbenzo[d]oxazol-2-yl)methanamine may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
As mentioned earlier, this compound may affect purine and pyrimidine metabolism, which are crucial for DNA and RNA synthesis. It may also impact sphingolipid metabolism, which plays a key role in maintaining the integrity of cellular membranes and various cellular processes .
Result of Action
Related compounds have shown anthelmintic activity, reducing the abundance of trichinella spiralis in the digestive tract . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(5-Methylbenzo[d]oxazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, disrupting their normal functions . Additionally, this compound may interact with human enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzoxazole derivatives have shown that their stability can vary, affecting their biological activity over time . Therefore, it is essential to consider the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzoxazole derivatives have been shown to affect metabolic flux and metabolite levels in cells . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(5-methyl-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYACYQXPBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649179 | |
| Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-59-0 | |
| Record name | 5-Methyl-2-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




